molecular formula C10H11ClFN B183228 (2-Chloro-6-fluorobenzyl)cyclopropylamine CAS No. 625437-36-7

(2-Chloro-6-fluorobenzyl)cyclopropylamine

Cat. No.: B183228
CAS No.: 625437-36-7
M. Wt: 199.65 g/mol
InChI Key: VNFABSKAJCALBZ-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluorobenzyl)cyclopropylamine is a chemical compound with the molecular formula C10H11ClFN. It is known for its unique structure, which includes a cyclopropylamine group attached to a benzyl ring substituted with chlorine and fluorine atoms.

Scientific Research Applications

(2-Chloro-6-fluorobenzyl)cyclopropylamine has several applications in scientific research:

Safety and Hazards

“(2-Chloro-6-fluorobenzyl)cyclopropylamine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluorobenzyl)cyclopropylamine typically involves the reaction of (2-Chloro-6-fluorobenzyl)chloride with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced purification techniques, such as distillation or chromatography, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluorobenzyl)cyclopropylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluorobenzyl)cyclopropylamine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorobenzyl)cyclopropylamine
  • (2-Fluorobenzyl)cyclopropylamine
  • (2-Chloro-6-methylbenzyl)cyclopropylamine

Uniqueness

(2-Chloro-6-fluorobenzyl)cyclopropylamine is unique due to the presence of both chlorine and fluorine substituents on the benzyl ring. This dual substitution can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one substituent. The combination of these substituents may enhance its potency, selectivity, and overall effectiveness in various applications .

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN/c11-9-2-1-3-10(12)8(9)6-13-7-4-5-7/h1-3,7,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFABSKAJCALBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405968
Record name (2-CHLORO-6-FLUOROBENZYL)CYCLOPROPYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625437-36-7
Record name (2-CHLORO-6-FLUOROBENZYL)CYCLOPROPYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Synthesized according to typical procedure J from 2-chloro-6-fluorobenzaldehyde and cyclopropylamine.
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